molecular formula C34H35NO6 B13387099 N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide

N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B13387099
M. Wt: 553.6 g/mol
InChI Key: GNACBNSYIVTBNV-UHFFFAOYSA-N
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Description

N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a benzyloxy group, and a trityloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide typically involves multiple steps, including the protection of hydroxyl groups, the introduction of the benzyloxy and trityloxy groups, and the formation of the acetamide moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the benzyloxy or trityloxy groups.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may result in the removal of protective groups.

Scientific Research Applications

N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-methyltetrahydro-2H-pyran-3-yl)acetamide
  • N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-((methoxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide

Uniqueness

N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide is unique due to the presence of the trityloxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that lack this specific functional group.

Properties

IUPAC Name

N-[4,5-dihydroxy-2-phenylmethoxy-6-(trityloxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO6/c1-24(36)35-30-32(38)31(37)29(41-33(30)39-22-25-14-6-2-7-15-25)23-40-34(26-16-8-3-9-17-26,27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21,29-33,37-38H,22-23H2,1H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNACBNSYIVTBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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